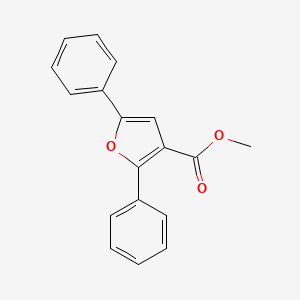

Methyl 2,5-diphenylfuran-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84302-12-5 |

|---|---|

Molecular Formula |

C18H14O3 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methyl 2,5-diphenylfuran-3-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-20-18(19)15-12-16(13-8-4-2-5-9-13)21-17(15)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

BQEVWHCVGYRSKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Chemistry and Transformative Studies of Methyl 2,5 Diphenylfuran 3 Carboxylate

Chemical Reactivity of the Furan (B31954) Core and its Substituents

The furan nucleus is susceptible to electrophilic attack, although the presence of the deactivating ester group can modulate this reactivity. The phenyl substituents also offer sites for electrophilic aromatic substitution, with the reaction conditions determining whether the furan or the phenyl rings are preferentially functionalized. The stability of the furan ring itself can be compromised under strongly acidic conditions, potentially leading to ring-opening reactions.

Functional Group Transformations and Derivatization Strategies

The presence of the methyl ester and the phenyl and furan rings allows for a variety of functional group transformations and derivatization strategies, enabling the synthesis of a diverse library of related compounds.

The methyl ester group is a versatile handle for chemical modification. Standard transformations of this functional group can be readily applied to methyl 2,5-diphenylfuran-3-carboxylate to yield a range of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative serves as a key intermediate for further transformations.

Amidation: Reaction of the methyl ester with amines, often in the presence of a catalyst or after conversion to a more reactive acyl chloride or through the use of coupling agents with the corresponding carboxylic acid, affords the corresponding amides.

Reduction: The ester can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for another alkyl or aryl group.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH, H₂O/MeOH | 2,5-Diphenylfuran-3-carboxylic acid |

| Amidation | NH₃, MeOH | 2,5-Diphenylfuran-3-carboxamide |

| Reduction | LiAlH₄, Et₂O | (2,5-Diphenylfuran-3-yl)methanol |

| Transesterification | EtOH, H₂SO₄ (cat.) | Ethyl 2,5-diphenylfuran-3-carboxylate |

Further functionalization of the aromatic rings can introduce additional complexity and functionality to the molecule.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can potentially occur on the phenyl rings. The directing effects of the furan substituent will influence the position of substitution. Nitration of similar diphenylfuran systems has been reported, suggesting this is a feasible transformation. nih.gov

Furan Ring Functionalization: While the electron-withdrawing ester group deactivates the furan ring towards electrophilic substitution, reactions at the vacant 4-position may still be possible under specific conditions.

Synthetic Utility as a Versatile Chemical Synthon

The structural features of this compound make it an attractive starting material for the synthesis of more elaborate chemical structures, particularly other heterocyclic systems. Aryl-substituted furans, in general, are valuable precursors in organic synthesis. researchgate.net

The furan ring can act as a diene in Diels-Alder reactions, although the aromaticity of the furan often requires forcing conditions or intramolecular variants to proceed efficiently. The derivatives of this compound, such as those obtained from the transformations of the methyl ester, can be designed to undergo intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the conversion of the ester to a hydrazide followed by reaction with appropriate reagents can lead to the formation of fused pyrazole (B372694) or other nitrogen-containing heterocycles. researchgate.net

Furan derivatives can serve as precursors to other five-membered heterocycles. The Paal-Knorr synthesis and related methodologies allow for the conversion of 1,4-dicarbonyl compounds, which can be derived from furans, into pyrroles, thiophenes, and other heteroarenes. Ring-opening of the furan followed by recyclization with a nitrogen or sulfur source can provide access to polysubstituted pyrroles and thiophenes, respectively. The substituents present on the starting furan, in this case, the two phenyl groups and the ester-derived functionality, would be incorporated into the final heterocyclic product.

| Target Heterocycle | General Strategy |

| Fused Pyrazoles | Conversion of ester to hydrazide, followed by intramolecular cyclization. |

| Polysubstituted Pyrroles | Ring opening to a 1,4-dicarbonyl intermediate, followed by reaction with an amine. |

| Polysubstituted Thiophenes | Ring opening and reaction with a sulfurizing agent like Lawesson's reagent. |

Studies on Reaction Pathways and Chemical Kinetics of this compound

Detailed experimental and computational studies specifically elucidating the reaction pathways and chemical kinetics of this compound are not extensively available in the current body of scientific literature. However, general principles of furan chemistry, along with research on structurally similar compounds, can provide valuable insights into its expected reactivity.

The reactivity of the furan ring is significantly influenced by its substituents. In this compound, the presence of two phenyl groups at the 2- and 5-positions, and a methyl carboxylate group at the 3-position, dictates its electronic and steric properties. The phenyl groups are generally considered to be electron-withdrawing through inductive effects but can act as electron-donating groups through resonance. The methyl carboxylate group is a well-established electron-withdrawing group.

General reaction pathways anticipated for furan derivatives include electrophilic aromatic substitution, Diels-Alder reactions, oxidation, and reduction.

Electrophilic Aromatic Substitution: Furan is known to be more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the reaction intermediate. In the case of this compound, these positions are already substituted. Therefore, electrophilic attack would be directed to the C4 position, although the combined electron-withdrawing effects of the phenyl and carboxylate groups would likely deactivate the ring towards this type of reaction compared to unsubstituted furan.

Diels-Alder Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions. The reactivity of furans in Diels-Alder reactions is sensitive to the electronic nature of their substituents. nih.gov Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org Given the presence of both phenyl and a carboxylate group, the diene character of the furan ring in this compound is expected to be modulated. Computational studies on substituted furans have been employed to understand the kinetics and thermodynamics of these cycloadditions. researchgate.net For instance, theoretical investigations into the Diels-Alder reactions of furan with various dienophiles have provided insights into activation energies and reaction mechanisms. researchgate.net

Oxidation: Furan rings are susceptible to oxidation, which can lead to ring-opening products. For example, the oxidation of 2,5-dimethylfuran (B142691) has been studied, revealing complex reaction pathways. rsc.orgusfca.edu The oxidation of 2,5-diaryl furans can be achieved using various reagents, sometimes leading to the formation of 1,4-dicarbonyl compounds. chemrxiv.org The specific oxidation products of this compound would depend on the oxidant and reaction conditions.

Computational Studies on Furan Derivatives: While specific kinetic data for this compound is lacking, computational chemistry has proven to be a powerful tool for investigating the reaction mechanisms of related furan compounds. Density Functional Theory (DFT) calculations have been used to explore the potential energy surfaces of reactions involving furans, such as their reactions with hydroxyl radicals and their role in the formation of atmospheric pollutants. acs.orgnih.gov These studies provide valuable data on transition state geometries, activation barriers, and reaction enthalpies, which are crucial for understanding the kinetics of these reactions. For instance, computational models have been developed to predict the metabolic bioactivation of furan-containing compounds. nih.gov

Due to the absence of specific experimental kinetic data, a quantitative analysis of the reaction rates for this compound cannot be provided at this time. Further experimental and theoretical studies are required to establish detailed reaction pathways, determine rate constants, and understand the kinetic behavior of this specific molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 2,5 Diphenylfuran 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei. For Methyl 2,5-diphenylfuran-3-carboxylate, ¹H and ¹³C NMR would provide definitive information on its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl ester, the furan (B31954) ring, and the two phenyl rings.

Aromatic Protons (Phenyl Rings): The ten protons on the two phenyl rings would typically appear in the aromatic region, approximately between δ 7.2 and 7.8 ppm. The exact chemical shifts and multiplicities would depend on the electronic effects of the furan ring and potential restricted rotation, but they are generally expected to present as complex multiplets.

Furan Ring Proton: The single proton on the furan ring at the C4 position is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would likely be in the range of δ 6.5-7.0 ppm, influenced by the adjacent ester and phenyl groups.

Methyl Ester Protons (-OCH₃): The three protons of the methyl group in the ester functionality are expected to produce a sharp singlet. This signal is typically found in the upfield region, anticipated around δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Phenyl-H | 7.2 - 7.8 | Multiplet | 10H |

| Furan-H (C4) | 6.5 - 7.0 | Singlet | 1H |

| Methyl Ester (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 18 distinct carbon signals would be anticipated, assuming the phenyl rings are not symmetrically equivalent.

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, typically appearing in the range of δ 160-170 ppm.

Furan Ring Carbons: The four carbons of the furan ring would show signals in the aromatic/heteroaromatic region. The oxygen-bound carbons (C2 and C5) are expected at approximately δ 145-155 ppm. The C3 carbon, bearing the carboxylate group, and the C4 carbon would appear at distinct positions, likely between δ 110-140 ppm. For the parent 2,5-diphenylfuran (B1207041), signals are observed at δ 151.8, 131.8, 124.0, and 109.4 ppm. spectrabase.com

Phenyl Ring Carbons: The carbons of the two phenyl rings would produce signals in the aromatic region, typically between δ 125-135 ppm. This would include signals for the ipso (the carbon attached to the furan ring), ortho, meta, and para carbons.

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected to appear in the upfield region, typically around δ 50-55 ppm. For instance, the methyl carbons in dimethyl 2,5-furandicarboxylate appear at δ 52.55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Furan (C2, C5) | 145 - 155 |

| Furan (C3, C4) | 110 - 140 |

| Phenyl (Cipso, Cortho, Cmeta, Cpara) | 125 - 135 |

| Methyl Ester (-OCH₃) | 50 - 55 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. The molecular formula for this compound is C₁₈H₁₄O₃. The calculated exact mass (monoisotopic mass) would be compared to the experimentally measured mass to confirm the elemental composition with high accuracy. The expected [M+H]⁺ or [M+Na]⁺ adducts would be targeted for analysis. The fragmentation of furan compounds can be complex; studies on furoic acids show that cleavage of the carboxyl group is a common pathway. nih.govacs.org Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), followed by fragmentation of the diphenylfuran core.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1710-1730 cm⁻¹. nih.gov

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as strong bands in the 1300-1100 cm⁻¹ region. nih.govacs.org

Aromatic C=C Stretch: Medium to weak absorptions from the C=C stretching vibrations of the phenyl and furan rings are expected in the 1600-1450 cm⁻¹ range.

Aromatic C-H Stretch: These vibrations for the phenyl and furan rings would appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Furan Ring Vibrations: The furan ring itself has characteristic vibrations, including ring stretching and bending modes. The C-O-C stretching within the furan ring is often observed around 1180 cm⁻¹. udayton.edu

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ester C=O Stretch | 1710 - 1730 | Strong |

| Ester C-O Stretch | 1300 - 1100 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic rings.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, XRD analysis would provide a wealth of structural information.

This analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the dihedral angles between the plane of the central furan ring and the planes of the two phenyl rings at the C2 and C5 positions. In similar structures, these rings are typically twisted out of the plane of the furan ring to minimize steric hindrance. The analysis would also reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which stabilize the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The study of electronic transitions in a molecule through Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insights into its electronic structure. For conjugated systems like this compound, which contains a furan ring substituted with two phenyl groups and a methyl carboxylate group, π → π* transitions are expected to dominate the UV-Vis spectrum. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Solvent polarity can also play a significant role in the position of the absorption bands. In polar solvents, molecules with a significant change in dipole moment upon electronic excitation may exhibit solvatochromic shifts (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths).

Without experimental data, a definitive analysis of the electronic transitions of this compound remains speculative. Further research involving the synthesis and spectroscopic characterization of this compound is necessary to determine its specific UV-Vis absorption properties.

Computational and Theoretical Investigations of Methyl 2,5 Diphenylfuran 3 Carboxylate

Molecular Geometry and Electronic Structure Analysis:

Frontier Molecular Orbital (FMO) Analysis:The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity, stability, and potential for intramolecular charge transfer. The HOMO-LUMO energy gap and the spatial distribution of these orbitals for Methyl 2,5-diphenylfuran-3-carboxylate have not been calculated or reported.

While research exists on the synthesis and biological activities of related phenyl-substituted furan (B31954) derivatives, the specific computational data required to construct the requested article on this compound is not present in the current body of scientific literature. This highlights a specific gap in the chemical research landscape and suggests an opportunity for future computational studies to explore the rich electronic and structural properties of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling to elucidate the reaction mechanism for the synthesis of this compound is not described in the available literature.

Transition State Analysis and Energy Barriers

Specific data on the transition state structures, geometries, and associated energy barriers for the formation of this compound could not be located. This analysis is crucial for understanding the kinetics of the synthesis reaction, identifying the rate-determining step, and exploring potential reaction pathways.

Thermochemical Properties and Intermediate Species Stability

While thermochemical data exists for similar compounds like 2-methyl-5-phenylfuran-3-carboxylic acid, specific calculated thermochemical properties (such as enthalpy of formation, Gibbs free energy) for the reaction intermediates leading to this compound are not available. Such data would be essential for assessing the relative stability of intermediates and the thermodynamic feasibility of the proposed reaction mechanism.

Spectroscopic Property Prediction and Correlation with Experimental Data

There are no available studies that present a direct correlation between computationally predicted spectroscopic properties (like vibrational frequencies for IR and Raman spectra, or chemical shifts for NMR spectra) and experimental data for this compound. This type of correlational study is vital for validating the computational models used and ensuring their accuracy in representing the molecular structure and electronic environment.

Applications in Advanced Materials Science and Chemical Research

Development of Optoelectronic Materials Utilizing Furan (B31954) Scaffolds

The 2,5-diaryl furan core, which is the central structural motif of Methyl 2,5-diphenylfuran-3-carboxylate, is a significant building block in the field of optoelectronics. mdpi.com These scaffolds are integral to the creation of short-chain linearly conjugated oligomers and other functional materials. mdpi.comresearchgate.net The interest in these furan-based compounds stems from their advantageous optical and electrochemical properties, which are crucial for applications in devices such as organic light-emitting diodes (OLEDs).

Research has demonstrated that the electronic nature of the furan ring, positioned between two aryl groups, facilitates π-conjugation, a key requirement for organic semiconducting materials. This extended conjugation allows for the absorption and emission of light, making these molecules fluorescent. The specific wavelengths of absorption and emission can be tuned by modifying the substituents on the aryl rings or the furan core itself. For instance, a furan-phenylene co-oligomer, which shares structural similarities with the diphenylfuran scaffold, has been synthesized and investigated for its potential in blue OLEDs. researchgate.net Although challenges such as poor film quality can arise, these studies highlight the fundamental suitability of the 2,5-diaryl furan structure for optoelectronic applications. researchgate.net The development of efficient, transition-metal-free synthetic routes, including continuous-flow processes, has made these important furan building blocks more accessible for materials chemistry research. mdpi.comresearchgate.net

Below is a table summarizing the key attributes and applications of 2,5-diaryl furan scaffolds in optoelectronics.

| Property | Relevance to Optoelectronics | Example Application |

|---|---|---|

| π-Conjugated System | Enables charge transport and semiconducting behavior. | Organic Field-Effect Transistors (OFETs) |

| Fluorescence | Allows for the emission of light upon excitation. | Organic Light-Emitting Diodes (OLEDs) |

| Tunable Bandgap | The energy levels (HOMO/LUMO) can be modified by changing substituents, altering the color of emitted light. | Color-tuned displays and lighting |

| Chemical Stability | The aromatic furan ring provides a degree of stability necessary for device longevity. | Stable components in electronic devices |

Contributions to Functional Polymer Research

Furan derivatives are emerging as critical monomers for the synthesis of functional and sustainable polymers. The structural similarity between the furan ring and the phenyl ring allows for the development of bio-based alternatives to petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). Compounds such as 2,5-furandicarboxylic acid (FDCA) and 2,5-diformylfuran (DFF) are prominent examples of furan-based monomers used to produce polyesters, polyamides, and resins.

While direct polymerization of this compound is not widely documented, its structure presents significant potential for incorporation into polymer chains. The molecule possesses several features that could be exploited in polymer synthesis:

The Furan Ring: Can be involved in polymerization reactions, such as Diels-Alder polycondensations, which are used to create thermoreversible networks.

The Carboxylate Group: The methyl ester can be hydrolyzed to a carboxylic acid, which can then be used as a monomer in step-growth polymerization to form polyesters or polyamides.

The Phenyl Groups: These can be functionalized to introduce polymerizable groups or to modify the final properties of the polymer, such as thermal stability and solubility.

The incorporation of the rigid, aromatic 2,5-diphenylfuran (B1207041) unit into a polymer backbone is expected to enhance thermal stability and confer specific optical properties, such as fluorescence, to the resulting material. This makes such furan-containing polymers attractive for specialty applications where both mechanical strength and functional (e.g., light-emitting) properties are required.

Role as Building Blocks for Complex Molecular Architectures

This compound and related substituted furans are highly valuable intermediates in organic synthesis, serving as foundational building blocks for more complex molecular structures. mdpi.com Their utility stems from the reactivity of the furan ring and the functional handles provided by its substituents. Furan esters, in particular, are recognized as important starting materials for the synthesis of bioactive natural products and novel heterocyclic systems.

The furan moiety can act as a diene in Diels-Alder reactions, a powerful tool for constructing cyclic and polycyclic molecules. This reaction allows for the conversion of the planar furan ring into a three-dimensional oxabicyclic structure, which can be further transformed into a wide array of other compounds. The presence of the phenyl and methyl carboxylate groups on the furan ring influences the regioselectivity and stereoselectivity of these cycloaddition reactions.

Furthermore, the ester group can be chemically modified through various standard transformations:

Hydrolysis to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters.

Reduction to a primary alcohol, providing a new site for further functionalization.

Reaction with organometallic reagents to form ketones.

These transformations, combined with the inherent reactivity of the furan core, make this compound a versatile precursor for constructing intricate molecules with potential applications in medicinal chemistry and materials science. mdpi.com

Application in Chemosensor Design and Development

The rigid and fluorescent nature of the 2,5-diphenylfuran scaffold makes it an excellent platform for the design of chemosensors. These sensors are molecules designed to detect specific ions or molecules by producing a measurable signal, such as a change in color or fluorescence.

A notable example is a fluorescent chemosensor developed for the selective detection of the ferric ion (Fe³⁺). This sensor was synthesized by incorporating the 2,5-diphenylfuran unit as the core fluorophore and attaching an 8-hydroxyquinoline (B1678124) group as the ion-binding site (receptor). The operating principle of this sensor is based on fluorescence quenching. In its free state, the molecule exhibits strong fluorescence originating from the diphenylfuran moiety. Upon binding with an Fe³⁺ ion, a stable 1:1 complex is formed. This complexation event leads to a significant decrease, or "quenching," of the fluorescence intensity.

The high selectivity of the sensor for Fe³⁺ over other competing cations is a critical feature, allowing for the accurate detection of this specific ion in a mixed environment. This application demonstrates how the intrinsic photophysical properties of the 2,5-diphenylfuran core can be harnessed to create highly sensitive and selective analytical tools. The design principles can be extended to detect other target species by pairing the 2,5-diphenylfuran fluorophore with different receptor units.

The table below outlines the components and mechanism of the Fe³⁺ chemosensor.

| Component | Function | Mechanism |

|---|---|---|

| 2,5-Diphenylfuran Scaffold | Fluorophore | Provides the baseline fluorescence signal. |

| 8-Hydroxyquinoline Unit | Receptor (Binding Site) | Selectively binds to Fe³⁺ ions. |

| Fe³⁺ Ion | Analyte (Target) | The species being detected. |

| Sensor-Ion Complex | Quenched State | Formation of the complex disrupts the fluorescence process, causing the signal to decrease. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2,5-diphenylfuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 2,5-diphenylfuran-3-carboxylic acid with methanol under acidic catalysis. Key parameters include temperature (70–90°C), solvent selection (e.g., toluene or DMF), and stoichiometric ratios. Optimization can be guided by monitoring reaction progress via TLC or HPLC. For analogous furan derivatives, refluxing with H₂SO₄ as a catalyst has yielded high-purity esters .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to identify substituent patterns (e.g., aromatic protons at δ 7.2–7.6 ppm, ester carbonyl at ~δ 165–170 ppm). IR spectroscopy can confirm ester C=O stretches (~1720 cm) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in structurally related furan carboxylates ) resolves bond lengths and angles.

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation.

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor via HPLC to identify decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to predict reactivity or spectroscopic properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate molecular orbitals, dipole moments, and vibrational frequencies. Compare computed IR/NMR spectra with experimental data to validate models .

- Reactivity Prediction : Study substituent effects on electrophilic aromatic substitution using Fukui indices or electrostatic potential maps .

Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., -methanol) to trace esterification pathways.

- Byproduct Analysis : Employ LC-MS or GC-MS to identify intermediates. For example, in analogous reactions, competing side reactions (e.g., decarboxylation) were mitigated by optimizing catalyst loading .

Q. How do steric and electronic effects of the 2,5-diphenyl groups influence the compound’s photophysical or catalytic properties?

- Methodological Answer :

- Photophysical Studies : Measure UV-Vis absorbance and fluorescence emission in solvents of varying polarity. Correlate with Hammett parameters of substituents.

- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric hindrance from phenyl groups. Compare turnover frequencies with less hindered analogs .

Q. What crystallization techniques ensure high-quality single crystals for X-ray analysis of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.